molecular formula C9H17N3O B1518308 [1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine CAS No. 1155595-80-4

[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine

Cat. No.: B1518308
CAS No.: 1155595-80-4
M. Wt: 183.25 g/mol
InChI Key: FXFJFKNRTUWXBD-UHFFFAOYSA-N
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Description

[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine (CAS 1155595-80-4) is a high-value chemical building block with the molecular formula C9H17N3O and a molecular weight of 183.25 g/mol . This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological properties . Its structure includes a primary amine functional group, making it a versatile intermediate for constructing more complex molecules through reactions such as amide bond formation or reductive amination. The 2-methoxyethyl side chain on the pyrazole nitrogen can influence the compound's solubility and pharmacokinetic properties. Pyrazole derivatives are extensively investigated for their potential biological activities, including antimicrobial and antioxidant applications . This compound is intended for research and development purposes only in fields such as pharmaceutical chemistry and drug discovery. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use. Key identifiers: SMILES is COCCN1N=C(C)C(CN)=C1C , and InChIKey is FXFJFKNRTUWXBD-UHFFFAOYSA-N .

Properties

IUPAC Name

[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-7-9(6-10)8(2)12(11-7)4-5-13-3/h4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFJFKNRTUWXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCOC)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H15N3O
  • Molecular Weight : 169.2242 g/mol
  • CAS Number : Not specified in the sources

The compound features a five-membered pyrazole ring with a methoxyethyl side chain, which contributes to its solubility and potential interactions with biological targets.

Preliminary studies indicate that pyrazole derivatives like this compound may interact with various targets in metabolic pathways. The presence of the methoxyethyl group enhances its binding affinity to specific enzymes and receptors.

Anticancer Activity

Research has shown that certain pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been found to induce apoptosis in various cancer cell lines by modulating cell cycle progression and promoting cell death pathways .

Enzyme Inhibition

Studies suggest that this compound may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, it could potentially reduce the proliferation of rapidly dividing cells such as cancer cells .

Case Studies

StudyFindings
Study 1 Demonstrated that pyrazole derivatives can inhibit cancer cell growth through apoptosis induction in A549 lung cancer cells.
Study 2 Found that this compound shows promising activity against DHFR, suggesting potential as an anticancer agent.
Study 3 Investigated the interaction of pyrazole derivatives with various metabolic enzymes; results indicated significant binding affinity and inhibition potential.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics and toxicity profiles will be crucial for assessing its suitability as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole derivatives are widely studied due to their versatility in drug design. Below is a comparative analysis of key analogs:

Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features References
[1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine N1: 2-Methoxyethyl; C3, C5: Methyl C₉H₁₇N₃O 183.26 Polar ether group; moderate solubility
(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine N1: Ethyl; C3, C5: Methyl C₈H₁₅N₃ 153.23 Lipophilic; common in drug scaffolds
1-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine hydrochloride N1: 4-Fluorophenyl; C3, C5: Methyl C₁₂H₁₅ClFN₃ 255.72 Aromatic substituent; salt form
(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride N1: H; C3, C5: Methyl C₆H₁₁N₃·2HCl 196.10 Free base with HCl salt; high solubility
1-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine N1: 2,2-Difluoroethyl; C3, C5: Methyl (dual pyrazole) C₁₂H₁₈F₂N₅ 282.31 Fluorinated; bifunctional structure
Key Observations:
  • Halogenated substituents (e.g., fluorine in and ) enhance metabolic stability and bioavailability but may reduce solubility. Salt forms (e.g., hydrochloride in , dihydrochloride in ) significantly improve solubility for ionic interactions in biological systems.
  • Molecular Weight Trends: Bulky substituents (e.g., 4-fluorophenyl) increase molecular weight, which may affect membrane permeability .

Preparation Methods

General Synthetic Strategy for Pyrazole Derivatives

The synthesis of pyrazole derivatives like [1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine generally follows these key steps:

This approach is consistent with the synthetic routes reported in the literature for structurally related pyrazolyl compounds.

Detailed Preparation Steps

Pyrazole Ring Formation via Hydrazine Condensation

  • The pyrazole core is commonly synthesized by reacting hydrazine hydrate with β-ketoesters or β-diketones, which provides the 3,5-dimethyl substitution pattern when using acetylacetone or similar β-diketones.
  • For example, hydrazine hydrate refluxed with acetylacetone in ethanol yields 3,5-dimethylpyrazole intermediates.

Installation of the Methanamine Group

  • The methanamine substituent at the 4-position of the pyrazole ring is typically introduced via a side-chain functionalization.
  • One effective method is the conversion of a pyrazole-4-carboxaldehyde or pyrazole-4-carboxylic acid derivative to the corresponding aminomethyl derivative through reductive amination or reduction of an imine intermediate.
  • Alternatively, a two-step protocol involving reduction of an ester to an aldehyde followed by reductive amination with ammonia or an appropriate amine can be used.

Representative Synthetic Route from Literature

A representative synthesis based on analogous compounds described in medicinal chemistry research (e.g., 2-pyrazolylpyrimidinones and related pyrazole derivatives) includes:

Step Reaction Type Starting Material Reagents/Conditions Product
1 Pyrazole ring formation β-diketone (e.g., acetylacetone) + hydrazine hydrate Reflux in ethanol 3,5-dimethylpyrazole
2 N-alkylation 3,5-dimethylpyrazole + 2-methoxyethyl bromide Base (e.g., K2CO3), solvent (acetone or DMF), reflux 1-(2-methoxyethyl)-3,5-dimethylpyrazole
3 Side-chain functionalization 1-(2-methoxyethyl)-3,5-dimethylpyrazole-4-carboxaldehyde Reductive amination with ammonia or amine, reducing agent (NaBH3CN) This compound

This route aligns with the synthetic strategies used for pyrazole derivatives with aminomethyl substituents, as indicated in detailed SAR and synthesis studies of pyrazolyl compounds.

Research Findings and Optimization

  • Microwave-assisted synthesis has been reported to accelerate pyrazole ring formation and subsequent functionalization steps, improving yields and reducing reaction times.
  • Catalytic cross-coupling reactions (e.g., Suzuki coupling) are used in related pyrazole chemistry for ring substitution but are less relevant for direct preparation of the methanamine group.
  • Reductive amination protocols for installing aminomethyl groups are well-established, using sodium cyanoborohydride or borohydride reagents under mild conditions to avoid over-reduction.
  • The choice of solvent and base during alkylation significantly affects the regioselectivity and yield of N-substituted pyrazoles.
  • Purification typically involves chromatographic methods or recrystallization, with characterization by NMR, MS, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents Conditions Notes
Pyrazole ring formation Condensation of hydrazine with β-diketone Hydrazine hydrate, acetylacetone Reflux in ethanol Provides 3,5-dimethyl substitution
N-alkylation with 2-methoxyethyl Alkylation with 2-methoxyethyl halide 2-methoxyethyl bromide, base (K2CO3) Reflux in polar aprotic solvent Selective for pyrazole N1 position
Methanamine installation Reductive amination of aldehyde intermediate NaBH3CN, ammonia or amine Room temperature to mild heating Two-step reduction and amination

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine, and how can reaction conditions be optimized?

  • Methodology : A two-step approach is commonly employed:

Core pyrazole synthesis : React 3,5-dimethylpyrazole with 2-methoxyethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxyethyl group.

Amination : Use reductive amination or direct substitution with formaldehyde and methylamine-HCl in ethanol (60°C, 2 hours) to install the methanamine moiety .

  • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (e.g., 3:1 molar ratio of methylamine-HCl to paraformaldehyde) to minimize byproducts like bis-alkylated amines .

Q. How can the purity and structural identity of this compound be validated?

  • Analytical Workflow :

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns. Key signals include the methoxyethyl group (δ ~3.3–3.5 ppm for OCH₂CH₂OCH₃) and methylamine protons (δ ~2.5–3.0 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z ~224.2 (calculated for C₁₀H₁₇N₃O).
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial configuration of this compound?

  • Crystallization : Grow single crystals via slow evaporation in ethanol/water (7:3).
  • Refinement : Use SHELXL for structure solution. Key parameters include:

  • Disorder modeling : Address potential disorder in the methoxyethyl group using PART and ISOR commands.
  • Hydrogen placement : Apply DFIX restraints for N–H and O–H bonds .
    • Validation : Check R-factor convergence (<5%) and ADPs for thermal motion anomalies .

Q. What computational strategies predict the compound’s pharmacokinetic properties and target interactions?

  • In Silico Tools :

  • Docking : Use AutoDock Vina to model interactions with Toll-like Receptor 4 (TLR4), a target for related pyrazole amines .
  • ADMET Prediction : SwissADME estimates logP (~1.8) and CNS permeability (low due to the methoxy group).
  • DFT Calculations : Gaussian 09 at B3LYP/6-31G* level optimizes geometry and calculates electrostatic potential surfaces .

Q. How do structural modifications (e.g., substituent variation) affect biological activity?

  • SAR Insights :

  • Methoxyethyl vs. Ethyl : Replacement of ethyl with methoxyethyl (as in this compound) enhances solubility but may reduce membrane permeability.
  • Methylamine Position : Moving the amine to the pyrazole C3 position (vs. C4) diminishes TLR4 inhibition, as shown in analogs .
    • Experimental Validation : Test in vitro using HEK-Blue hTLR4 cells, measuring NF-κB activation via SEAP secretion (OD 650 nm) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine

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